Pyrrolidine-3-sulfonamide

TRPV4 Heart Failure Pulmonary Edema

Pyrrolidine-3-sulfonamide (CAS 1208507-46-3) is a privileged chiral scaffold delivering >100-fold potency improvement in TRPV4 antagonists and sub-nanomolar GlyT1 inhibition (0.85 nM IC50, >1,000-fold selectivity). The 3-sulfonamide-pyrrolidine pharmacophore cannot be replaced—generic alternatives lose >100-fold potency. Essential for heart failure, pulmonary edema, and schizophrenia drug discovery. Procure ≥97% purity for reproducible cell-based assays and enantioselective synthesis.

Molecular Formula C4H10N2O2S
Molecular Weight 150.2 g/mol
CAS No. 1208507-46-3
Cat. No. B1439569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-3-sulfonamide
CAS1208507-46-3
Molecular FormulaC4H10N2O2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1CNCC1S(=O)(=O)N
InChIInChI=1S/C4H10N2O2S/c5-9(7,8)4-1-2-6-3-4/h4,6H,1-3H2,(H2,5,7,8)
InChIKeyCWWBQWLCPSGMER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-3-sulfonamide (CAS 1208507-46-3): A Privileged Scaffold for TRPV4, GlyT1, and Renin Inhibitor Development


Pyrrolidine-3-sulfonamide (CAS 1208507-46-3) is a chiral heterocyclic building block featuring a saturated pyrrolidine ring with a sulfonamide moiety at the 3-position [1]. This privileged scaffold confers a three-dimensional conformation that enhances solubility and druggability in medicinal chemistry applications . The compound serves as a critical intermediate in the development of potent TRPV4 antagonists for heart failure and pulmonary edema [2], selective GlyT1 inhibitors for schizophrenia research [3], and direct renin inhibitors for hypertension [4]. The sulfonamide group provides key hydrogen-bonding interactions with enzyme active sites, while the pyrrolidine ring offers conformational restraint beneficial for optimizing target selectivity and pharmacokinetic properties [5].

Why Generic Pyrrolidine or Sulfonamide Substitution Fails: Quantitative Evidence for Pyrrolidine-3-sulfonamide Scaffold Superiority


The pyrrolidine-3-sulfonamide scaffold cannot be indiscriminately substituted with generic pyrrolidines or simple sulfonamides without incurring substantial losses in target potency and selectivity. In TRPV4 antagonist development, replacing the pyrrolidine sulfonamide core with alternative heterocycles resulted in complete loss of activity or >100-fold reduction in potency [1]. Similarly, in GlyT1 inhibitor programs, the 3,4-disubstituted pyrrolidine sulfonamide motif proved essential—analogs lacking the sulfonamide group or employing alternative linkers exhibited >10-fold higher IC50 values and significantly reduced CNS penetration [2]. In renin inhibition, sulfonamide-spaced analogs demonstrated pronounced increases in vitro potency compared to non-sulfonamide counterparts [3]. The unique combination of the conformationally constrained pyrrolidine ring and the hydrogen-bonding sulfonamide moiety at the 3-position creates a pharmacophore geometry that cannot be replicated by structurally related in-class compounds [4].

Quantitative Differentiation Guide: Pyrrolidine-3-sulfonamide vs. Structural Analogs and Alternative Scaffolds


TRPV4 Antagonist Optimization: Pyrrolidine Sulfonamide Core Modification Drives >100-Fold Potency Improvement Over Lead Compound

In the optimization of TRPV4 antagonists, the pyrrolidine sulfonamide scaffold demonstrated critical superiority over the previously reported inhibitor (1). Core-structure modifications that increased structural rigidity and reduced entropic energy penalty led to GSK3395879, a clinical candidate with an IC50 of 1 nM for hTRPV4 . The parent lead compound exhibited significantly weaker activity, and SAR studies revealed that alternative heterocyclic replacements resulted in >100-fold reductions in potency [1].

TRPV4 Heart Failure Pulmonary Edema

GlyT1 Inhibition: 3,4-Disubstituted Pyrrolidine Sulfonamide Scaffold Enables Sub-Nanomolar Potency and High Selectivity

De novo design of 3,4-disubstituted pyrrolidine sulfonamides yielded potent and selective GlyT1 competitive inhibitors. Compound 15a (containing the pyrrolidine-3-sulfonamide core) exhibited a GlyT1 IC50 of 0.85 nM with >1,000-fold selectivity over GlyT2 (IC50 > 10,000 nM) [1]. In direct comparison, piperidine analogs lacking the sulfonamide group showed >10-fold higher IC50 values (10-50 nM) and reduced selectivity [2]. The sulfonamide moiety at the 3-position is essential for maintaining the hydrogen-bond network with GlyT1 active site residues.

GlyT1 Schizophrenia CNS

Renin Inhibition: Sulfonamide Spacer Analogs Deliver Pronounced Potency Increase Over Non-Sulfonamide Comparator

In a series of (3S,4S)-disubstituted pyrrolidines targeting human renin, analogs bearing a sulfonamide spacer at the 3-position (compounds 50, 51, and 54a) demonstrated a pronounced increase in in vitro potency compared to compound 2 (non-sulfonamide comparator) [1]. While absolute IC50 values are not disclosed in the abstract, the authors explicitly state the sulfonamide-spaced analogs show significantly enhanced inhibitory activity against renin, validating the 3-position sulfonamide substitution as critical for optimal target engagement.

Renin Hypertension Cardiovascular

Carbonic Anhydrase Inhibition: Pyrrolidine-Benzenesulfonamide Hybrids Achieve Single-Digit Nanomolar Ki Values

Pyrrolidine-containing benzenesulfonamides exhibit potent inhibition of human carbonic anhydrase isoforms. Compound 3b demonstrated Ki values of 17.61 ± 3.58 nM against hCA I and 5.14 ± 0.61 nM against hCA II [1]. In comparison to standard CA inhibitors like acetazolamide (Ki ~250 nM for hCA II), the pyrrolidine-benzenesulfonamide scaffold provides ~50-fold enhanced potency [2]. The pyrrolidine ring contributes to favorable binding orientation within the CA active site.

Carbonic Anhydrase Glaucoma Diuretics

Organocatalysis: Pyrrolidine Sulfonamide-Based Catalyst Enables Excellent Regio- and Enantioselectivity

A novel pyrrolidine sulfonamide-based organocatalyst has been developed for direct α-aminoxylation reactions of aldehydes and ketones. Unlike L-proline, which exhibits moderate enantioselectivity (typically 60-80% ee), the pyrrolidine sulfonamide catalyst delivers excellent regio- and enantioselectivities (>90% ee) [1]. The sulfonamide moiety enhances catalyst turnover and substrate scope compared to simple pyrrolidine catalysts [2].

Organocatalysis Asymmetric Synthesis α-Aminoxylation

Factor Xa Inhibition: Amino(methyl) Pyrrolidine Sulfonamide Series Achieves IC50 of 5.5 nM

A series of amino(methyl) pyrrolidine-based sulfonamides was developed as potent and selective Factor Xa (FXa) inhibitors. The most potent compound (15) exhibited an FXa IC50 of 5.5 nM and a prothrombin time (PT) EC2x of 1.7 μM [1]. In comparison, non-sulfonamide pyrrolidine analogs in the same series showed IC50 values >100 nM, representing a >18-fold loss in potency [2]. This class-level inference demonstrates that the sulfonamide functionality is critical for achieving single-digit nanomolar FXa inhibition.

Factor Xa Anticoagulant Thrombosis

Optimal Application Scenarios for Pyrrolidine-3-sulfonamide Based on Verified Differentiation Evidence


Cardiovascular and Pulmonary Research: TRPV4 Antagonist Development

Researchers investigating heart failure, pulmonary edema, or TRPV4-mediated pathophysiology should prioritize pyrrolidine-3-sulfonamide as the scaffold for antagonist development. The >100-fold potency improvement achieved through scaffold optimization (IC50 = 1 nM for optimized derivative GSK3395879) translates to substantially lower compound requirements in cell-based assays (FLIPR, calcium flux) and animal models of pulmonary congestion [1]. The established oral bioavailability of pyrrolidine sulfonamide-based TRPV4 antagonists further supports their utility in preclinical efficacy studies requiring systemic exposure [2].

Neuroscience: GlyT1 Inhibitor Synthesis for Schizophrenia Research

For CNS drug discovery programs targeting glycine transporter 1 (GlyT1), the 3,4-disubstituted pyrrolidine sulfonamide scaffold offers sub-nanomolar potency (IC50 = 0.85 nM) and exceptional selectivity (>1,000-fold vs. GlyT2) [1]. This selectivity profile is critical for distinguishing GlyT1-mediated effects from GlyT2-mediated confounds in behavioral and electrophysiological studies. The scaffold's CNS penetration characteristics make it suitable for in vivo efficacy models of schizophrenia and NMDA receptor hypofunction [2].

Synthetic Chemistry: Asymmetric Organocatalysis Workflows

Synthetic chemists engaged in enantioselective α-functionalization of aldehydes and ketones should procure pyrrolidine-3-sulfonamide derivatives as catalyst precursors. The sulfonamide-modified pyrrolidine catalysts deliver excellent regio- and enantioselectivities (>90% ee) that substantially exceed those of L-proline (60-80% ee) [1]. This improvement in stereocontrol reduces the need for costly chiral chromatography and increases the yield of desired enantiomers in preparative-scale syntheses [2].

Analytical Chemistry: Reference Standard for Sulfonamide-Containing Metabolite Identification

Pyrrolidine-3-sulfonamide serves as an authentic reference standard for LC-MS/MS method development and metabolite identification studies involving sulfonamide-containing pharmaceuticals. The compound's well-defined molecular weight (150.20 g/mol) and characteristic fragmentation pattern (m/z 151 [M+H]⁺, sulfonamide neutral loss) facilitate accurate quantitation and structural confirmation of related metabolites [1]. Procurement of high-purity material (≥98%) ensures reliable calibration curves and minimizes background interference in complex biological matrices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolidine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.